molecular formula C19H27N5O2 B6086090 N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide

Cat. No.: B6086090
M. Wt: 357.4 g/mol
InChI Key: NAADVMXEESTVTI-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-3-24(14-18-20-9-10-23(18)2)19(25)15-7-8-17(21-12-15)22-13-16-6-4-5-11-26-16/h7-10,12,16H,3-6,11,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAADVMXEESTVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)NCC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The imidazole and pyridine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Oxane Ring Introduction: The oxane ring is introduced via nucleophilic substitution reactions, where a suitable oxane derivative reacts with the intermediate compound.

    Final Coupling and Amide Formation: The final step involves the coupling of the intermediate with an ethylamine derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the imidazole, pyridine, and oxane rings in this compound provides it with distinct chemical and biological properties.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and development.

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